![molecular formula C11H13N3O2 B186481 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 52664-01-4](/img/structure/B186481.png)

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Overview

Description

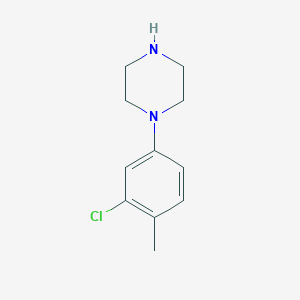

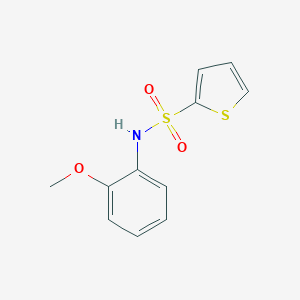

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI string for this compound isInChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate include a molecular weight of 219.24 g/mol, an XLogP3-AA of 1.3, and a topological polar surface area of 56.5 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications

Medicinal Chemistry: Scaffold for Biologically Active Compounds

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as an attractive scaffold for the design of biologically active compounds. Its structure allows for the formation of four possible stereoisomers during reduction, which is particularly valuable in medicinal chemistry for the development of diverse pharmacophores .

Pharmacology: Potential in Drug Development

The compound’s ability to form trans-configured tetrahydropyrazolo[1,5-a]pyrimidines suggests significant potential in drug development. These structures can adjust to the active site of target proteins due to their conformational lability, which is crucial for the development of small molecule therapeutics .

Material Science: Unique Chemical Properties

In material science, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is provided to researchers as part of a collection of rare and unique chemicals. Its distinct chemical properties make it a subject of interest for the development of new materials with specific functionalities .

Chemical Synthesis: Dearomatization Reactions

This compound is used in dearomatization reactions, a process that increases the complexity of chemical structures and is essential for synthesizing compounds with novel properties. The dearomatization of the pyrimidine ring leads to the formation of new stereoisomers, expanding the diversity of synthetic molecules .

Biochemistry: Structural Analysis and Conformational Studies

In biochemistry, the compound is utilized for structural analysis and conformational studies. NMR techniques, such as NOESY, are employed to estimate long-range interproton distances and analyze the conformational stability of the molecule’s bicyclic core .

Analytical Chemistry: NMR Spectroscopy Applications

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a model compound in NMR spectroscopy studies. It aids in understanding the structural constants and conformational dynamics of bioactive molecules, which is vital for the identification and quantification of substances in various samples .

Mechanism of Action

Mode of Action

It is known that the compound can undergo dearomatization , which could potentially affect its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate are currently unknown. The compound’s dearomatization suggests that it may interact with biochemical pathways in unique ways

Result of Action

The compound’s dearomatization suggests that it may have unique effects on cellular processes

properties

IUPAC Name |

ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXVZCLTILVGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352432 | |

| Record name | ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

52664-01-4 | |

| Record name | ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)

![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)

![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)